molecular formula C14H16 B14722400 1,2,3,5-Tetramethylnaphthalene CAS No. 13093-32-8

1,2,3,5-Tetramethylnaphthalene

Cat. No.: B14722400
CAS No.: 13093-32-8
M. Wt: 184.28 g/mol
InChI Key: SPRFQTHCMKLJEV-UHFFFAOYSA-N
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Description

1,2,3,5-Tetramethylnaphthalene is an organic compound with the molecular formula C14H16. It belongs to the class of naphthalenes, which are characterized by a structure consisting of two fused benzene rings. This compound is notable for its four methyl groups attached to the naphthalene core at the 1, 2, 3, and 5 positions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethylnaphthalene can be synthesized through various organic reactions. One common method involves the alkylation of naphthalene with methylating agents under acidic conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient methylation of naphthalene .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetramethylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and hydrogenated naphthalenes .

Mechanism of Action

The mechanism of action of 1,2,3,5-tetramethylnaphthalene involves its interaction with various molecular targets. Its effects are primarily due to its ability to undergo electrophilic substitution reactions, which can modify biological molecules. The pathways involved include the activation of specific enzymes and receptors that interact with the naphthalene core .

Comparison with Similar Compounds

Uniqueness: 1,2,3,5-Tetramethylnaphthalene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This distinct arrangement allows for unique interactions in both chemical reactions and biological systems .

Properties

CAS No.

13093-32-8

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

1,2,3,5-tetramethylnaphthalene

InChI

InChI=1S/C14H16/c1-9-6-5-7-13-12(4)11(3)10(2)8-14(9)13/h5-8H,1-4H3

InChI Key

SPRFQTHCMKLJEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=C(C2=CC=C1)C)C)C

Origin of Product

United States

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